2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H3Br2N3O4 and its molecular weight is 328.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been studied for their effectiveness as corrosion inhibitors. For example, pyrazoline derivatives have shown high inhibition efficiency in protecting mild steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the surface of the metal following the Langmuir adsorption isotherm. The use of both experimental and theoretical methods, including Density Functional Theory calculations and molecular dynamic simulations, has provided insights into the mode of action of these inhibitors (Lgaz et al., 2018).
Organometallic Chemistry
Derivatives of this compound are important in the synthesis of organometallic compounds. These compounds have been used to create dimeric bis[dicarboxylatotetraorganodistannoxanes], which display unique structural characteristics and exhibit varying degrees of fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).
Synthetic Chemistry
In synthetic chemistry, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole has been explored. This reaction demonstrates the potential for creating novel compounds, including the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole and other derivatives in different solvents. These findings are significant for advancing synthetic methodologies and understanding reaction mechanisms (Khaliullin et al., 2020).
Coordination Chemistry
Compounds related to this compound play a crucial role in coordination chemistry. For example, the synthesis and characterization of various complexes with ligands such as 3,3-bis(pyrazol-1-yl)propionic acid have revealed unique structural features and potential applications in materials science (Peters et al., 2009).
Catalysis
Derivatives of this compound have been used in catalysis. For instance, Cu(II)/pypzacac complexes have demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).
Future Directions
Properties
IUPAC Name |
2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZTGPTWKIBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.